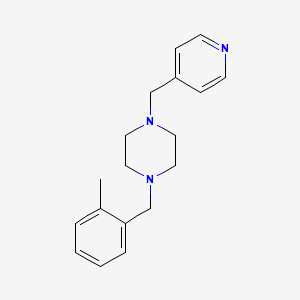

1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine

Description

1-(2-Methylbenzyl)-4-(4-pyridylmethyl)piperazine is a piperazine derivative characterized by a central six-membered piperazine ring substituted with a 2-methylbenzyl group at position 1 and a 4-pyridylmethyl group at position 4. The compound's structural uniqueness arises from the combination of aromatic and heteroaromatic substituents, which influence its electronic, steric, and biological properties.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-16-4-2-3-5-18(16)15-21-12-10-20(11-13-21)14-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJIRMZUIPMZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of 2-methylbenzyl chloride with 4-(pyridylmethyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of piperazine derivatives is highly dependent on substituent types, positions, and electronic properties. Below is a detailed comparison of 1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent 1 | Substituent 2 | Key Differences | Biological Implications |

|---|---|---|---|---|

| This compound | 2-Methylbenzyl | 4-Pyridylmethyl | Pyridine ring introduces electron-withdrawing effects; 2-methyl enhances steric hindrance. | Potential CNS activity due to pyridine's receptor affinity . |

| 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine [] | 3-Methylbenzyl | 2-Nitrobenzyl | Nitro group increases electron-withdrawing properties; 3-methyl alters steric interactions. | Enhanced reactivity in medicinal chemistry applications . |

| 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine [] | 4-Methylbenzoyl | 4-Nitrophenyl | Benzoyl and nitro groups create strong electronic polarization. | Improved binding affinity to enzymes/receptors . |

| 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine [] | Ethylsulfonyl | 2-Methylbenzyl | Sulfonyl group enhances hydrophilicity and metabolic stability. | Potential for optimized pharmacokinetics . |

| 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine [] | 4-Methylcyclohexyl | Naphthalen-1-ylmethyl | Bulky naphthyl group increases lipophilicity. | Improved blood-brain barrier penetration . |

Substituent Position Effects

- In contrast, 3-methylbenzyl () and 4-methylbenzyl () analogs exhibit distinct reactivity due to altered spatial arrangements . Example: 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine () shows higher metabolic stability than its 3-methyl counterpart, attributed to reduced steric clash in enzymatic environments .

Pyridyl vs. Phenyl/Benzyl Groups :

- The 4-pyridylmethyl group in the target compound introduces a nitrogen heteroatom, enabling hydrogen bonding and π-stacking interactions absent in phenyl or benzyl derivatives (e.g., 1-benzylpiperazine in ). This enhances receptor-binding specificity, particularly in CNS targets .

Electronic and Steric Influences

Electron-Withdrawing Groups :

- Nitro (), sulfonyl (), and pyridyl (target compound) groups reduce electron density on the piperazine ring, increasing electrophilicity and interaction with nucleophilic residues in enzymes .

- Example: The sulfonyl group in 1-(ethylsulfonyl)-4-(2-methylbenzyl)piperazine () improves water solubility and metabolic stability compared to thioether analogs .

Steric Effects :

- Bulky substituents like naphthalen-1-ylmethyl () or 3,4,5-trimethoxyphenyl () enhance lipophilicity but may reduce binding affinity to compact active sites. The target compound balances steric bulk with pyridine's planar geometry for optimized interactions .

Biological Activity

1-(2-methylbenzyl)-4-(4-pyridylmethyl)piperazine is a compound that belongs to the piperazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a 2-methylbenzyl group and a 4-pyridylmethyl group. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activities of piperazine derivatives have been extensively studied, revealing their potential in various therapeutic areas:

- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against a range of bacterial and fungal strains.

- Anticancer Properties : Certain piperazine compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

- Anti-inflammatory Effects : Some studies have reported the anti-inflammatory activity of piperazine derivatives, suggesting their utility in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have utilized methods such as microdilution assays and disc diffusion to evaluate its efficacy against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Microdilution |

| Escherichia coli | 16 µg/mL | Disc Diffusion |

| Candida albicans | 64 µg/mL | Microdilution |

These results indicate that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, when tested on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity at concentrations above 25 µM.

Case Study: MCF-7 Cell Line

- Concentration : 50 µM

- Cell Viability Reduction : Approximately 40% after 48 hours.

- Mechanism : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In animal models, it has been shown to reduce paw edema induced by carrageenan, indicating its potential for treating inflammatory conditions.

| Treatment Group | Edema Reduction (%) | Control Group |

|---|---|---|

| This compound (10 mg/kg) | 50% | Vehicle Control |

| Indomethacin (10 mg/kg) | 70% | Vehicle Control |

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts effectively with various biological targets. The binding affinity was evaluated against several receptors involved in inflammation and cancer progression, indicating a strong potential for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.